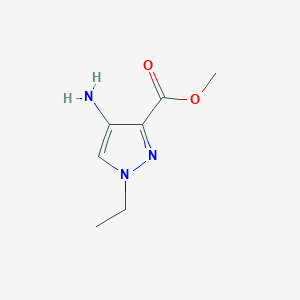
methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, or MEAPC, is a pyrazole-based carboxylate compound that has been studied extensively in recent years due to its potential applications in various areas of scientific research. MEAPC has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology. The compound has been found to possess a number of advantageous properties, including low toxicity, high solubility, and a relatively low cost. In addition, MEAPC has been found to have a number of biochemical and physiological effects, which make it a useful tool for research into a variety of biological processes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antituberculosis Agents
Pyrazole derivatives, including methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate , have been identified as potential antituberculosis agents. Their structural framework allows for the inhibition of mycobacterial growth, which is crucial in the treatment of tuberculosis .
Antimicrobial and Antifungal Applications
The compound’s ability to interfere with microbial cell functions makes it a candidate for developing new antimicrobial and antifungal medications. Its efficacy against a range of pathogens can be attributed to the pyrazole core’s interaction with bacterial enzymes .
Anti-inflammatory Properties
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activity. This is due to their inhibition of pro-inflammatory cytokines, making them valuable in designing drugs to treat chronic inflammatory diseases .
Anticancer Research
The pyrazole ring is a common motif in anticancer agentsMethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate can be utilized to synthesize compounds that target specific cancer cell lines, offering a pathway to more selective and less toxic cancer therapies .
Antidiabetic Drug Development
This compound is also explored for its antidiabetic properties. It can act on various biological targets involved in glucose metabolism, which is beneficial for managing diabetes .
Agrochemical Applications
In agriculture, pyrazole derivatives serve as the basis for developing herbicides and pesticides. Their chemical structure can be tailored to control a wide range of agricultural pests and weeds, thereby enhancing crop protection .
Coordination Chemistry and Organometallic Chemistry
The pyrazole moiety in methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is often used in coordination chemistry to create complexes with metals. These complexes have various applications, from catalysis to materials science .
Green Chemistry: Synthesis of Bioactive Molecules
The compound is instrumental in green chemistry practices, particularly in synthesizing bioactive molecules. Its reactivity allows for the creation of diverse compounds with minimal environmental impact, using methods like microwave-assisted synthesis .
Propiedades
IUPAC Name |
methyl 4-amino-1-ethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUTXWFQJYQYIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588684 |
Source


|
| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate | |
CAS RN |
923283-58-3 |
Source


|
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-amino-1-ethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923283-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)




![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)


![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)


![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)